![molecular formula C18H18BrN3O2 B15080036 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B15080036.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenoxyacetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Phenoxyacetamide: The final step involves coupling the benzimidazole derivative with 4-bromo-3-methylphenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The phenoxyacetamide part may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is unique due to the presence of the bromine atom and the methyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C18H18BrN3O2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-10-13(6-7-14(12)19)24-11-18(23)20-9-8-17-21-15-4-2-3-5-16(15)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChI 键 |
YOPPVPXSISQHLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)
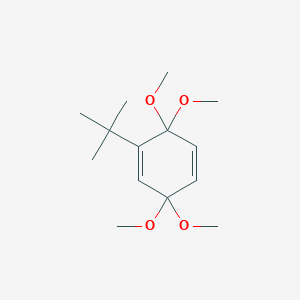
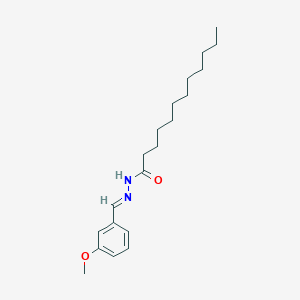

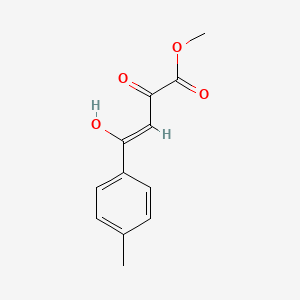
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
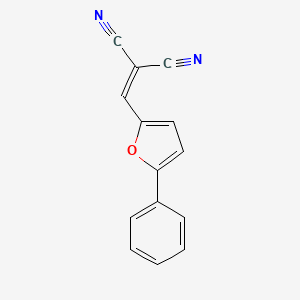
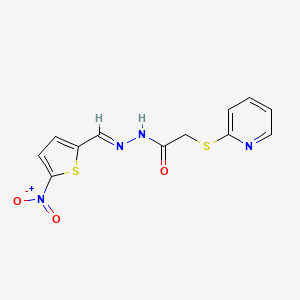
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
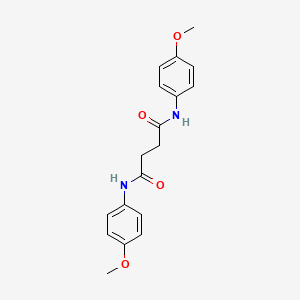
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080055.png)
![N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
